N-[4-[[7-[4-(dimethylamino)piperidin-1-yl]-1,8-naphthyridin-4-yl]amino]phenyl]benzamide
Description
This compound features a 1,8-naphthyridine core substituted at the 4-position with an anilinophenyl group and at the 7-position with a 4-(dimethylamino)piperidin-1-yl moiety.
Properties
Molecular Formula |
C28H30N6O |
|---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
N-[4-[[7-[4-(dimethylamino)piperidin-1-yl]-1,8-naphthyridin-4-yl]amino]phenyl]benzamide |
InChI |
InChI=1S/C28H30N6O/c1-33(2)23-15-18-34(19-16-23)26-13-12-24-25(14-17-29-27(24)32-26)30-21-8-10-22(11-9-21)31-28(35)20-6-4-3-5-7-20/h3-14,17,23H,15-16,18-19H2,1-2H3,(H,31,35)(H,29,30,32) |
InChI Key |
DSGRCPHSLSQIKP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CCN(CC1)C2=NC3=NC=CC(=C3C=C2)NC4=CC=C(C=C4)NC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-[[7-[4-(dimethylamino)piperidin-1-yl]-1,8-naphthyridin-4-yl]amino]phenyl]benzamide typically involves multi-step organic reactions. One common method involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloroethyl)piperidine hydrochloride .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the naphthyridine moiety, converting it to a dihydro derivative.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are commonly employed.
Major Products:
Oxidation: N-oxides of the piperidine ring.
Reduction: Dihydro derivatives of the naphthyridine moiety.
Substitution: Nitro and halogenated derivatives of the aromatic rings.
Scientific Research Applications
N-[4-[[7-[4-(dimethylamino)piperidin-1-yl]-1,8-naphthyridin-4-yl]amino]phenyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes and receptors.
Medicine: Explored for its anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-[4-[[7-[4-(dimethylamino)piperidin-1-yl]-1,8-naphthyridin-4-yl]amino]phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its therapeutic effects. The exact pathways and molecular interactions are still under investigation, but it is believed to involve modulation of signal transduction pathways related to cell proliferation and inflammation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between the target compound and analogs:
Key Observations:
Substituent Flexibility: The target compound’s 4-(dimethylamino)piperidine group may improve binding affinity compared to the 3-dimethylaminopropyl chain in its analog , as piperidine rings often enhance metabolic stability and target selectivity.
Salt vs. Free Base : The ethyl benzoate·HCl salt in highlights strategies to improve solubility, whereas the target compound’s free benzamide group may prioritize target engagement over bioavailability.
Core Heterocycle Differences: Naphthyridines (target compound) vs.
Notes and Limitations
Data Gaps : Direct pharmacological studies for the target compound are unavailable in the provided evidence. Comparisons rely on structural analogs and synthesis methodologies.
Substituent Effects: Minor changes (e.g., piperidine vs. propylamino chains) can drastically alter ADME profiles, necessitating experimental validation .
Commercial Relevance : highlights the commercial availability of analogs, indicating industrial interest in this chemical space for drug discovery .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
